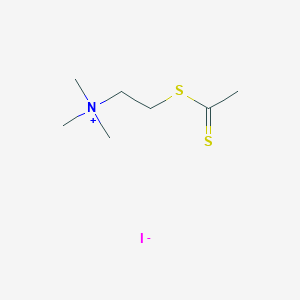
4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chloro substituent and two aldehyde groups on a tetrahydronaphthalene backbone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde can be achieved through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 4-chloronaphthalene in the presence of a suitable catalyst such as palladium or nickel can yield the desired tetrahydronaphthalene derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylic acid.
Reduction: 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dimethanol.
Substitution: 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde.
Applications De Recherche Scientifique
4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehyde groups.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The chloro substituent can also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
- 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
- 3-Chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
- 5,6,7,8-Tetrahydro-2-naphthylamine
- 2-Naphthalenol, 5,6,7,8-tetrahydro-
Uniqueness: 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde is unique due to the presence of both chloro and aldehyde functional groups on a tetrahydronaphthalene backbone. This combination of functional groups imparts distinct reactivity and makes the compound valuable in various chemical transformations and applications .
Propriétés
Numéro CAS |
111923-01-4 |
|---|---|
Formule moléculaire |
C12H11ClO2 |
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
4-chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C12H11ClO2/c13-12-9(7-15)5-8(6-14)10-3-1-2-4-11(10)12/h5-7H,1-4H2 |
Clé InChI |
BJFDRPPRJYTJJC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=CC(=C2Cl)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


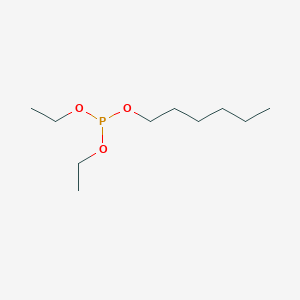
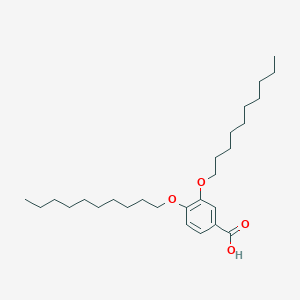
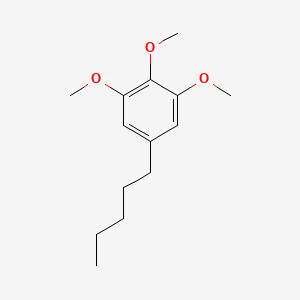
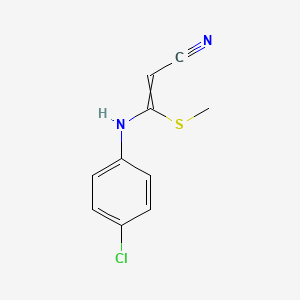

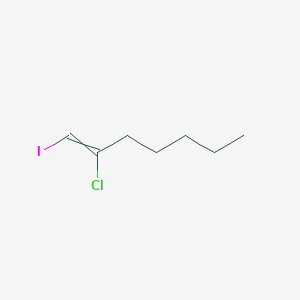
![[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14304144.png)
![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)
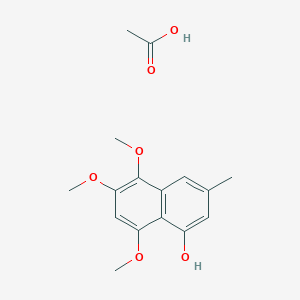
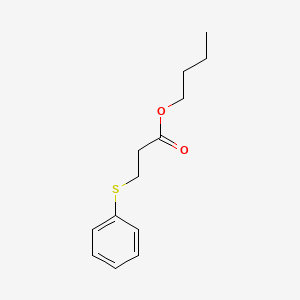
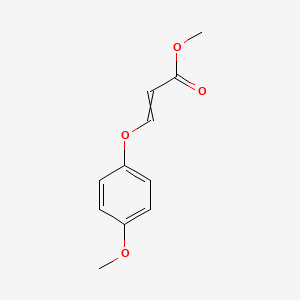
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)
